molecular formula C22H24N2O3 B4013880 N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4013880
M. Wt: 364.4 g/mol
InChI Key: JKYDUXCXFCOPEC-UHFFFAOYSA-N
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Description

  • The study of complex organic molecules like N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is crucial in understanding their potential applications in fields like medicinal chemistry and material science.

Synthesis Analysis

  • Synthesis of similar complex organic compounds often involves nucleophilic substitution reactions, as seen in the synthesis of polyamides and polyimides from aromatic diamines (Yang & Lin, 1994).

Molecular Structure Analysis

  • The molecular structure of related compounds has been studied using techniques like single-crystal X-ray diffraction and molecular orbital calculations, providing insights into intermolecular interactions and molecular conformations (Malone et al., 1997).

Chemical Reactions and Properties

  • Reactions like transamination have been observed in derivatives of pyrrolidine compounds, indicating a potential pathway for chemical modifications (Ostrowska et al., 1999).

Physical Properties Analysis

  • The synthesis of polyamides and polyimides using similar compounds showcases their high thermal stability and solubility in polar solvents, indicating robust physical properties (Yang & Lin, 1994).

Chemical Properties Analysis

  • Complex organic compounds like the one often exhibit a range of chemical properties, including reactivity with various agents, stability under different conditions, and the ability to form polymers (Hsiao et al., 1999).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-5-oxo-N-(4-prop-2-enoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-11-27-19-9-7-18(8-10-19)23-22(26)17-13-21(25)24(14-17)20-12-15(2)5-6-16(20)3/h4-10,12,17H,1,11,13-14H2,2-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYDUXCXFCOPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(allyloxy)phenyl]-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

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